molecular formula C7H6ClF3N2O B1405991 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine CAS No. 1509124-74-6

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Cat. No.: B1405991
CAS No.: 1509124-74-6
M. Wt: 226.58 g/mol
InChI Key: PHEGYVQNGWLZAF-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine: is a chemical compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 g/mol . It is a solid at room temperature with a melting point of approximately 57.38°C and a boiling point of around 256.5°C . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is used in various scientific research applications:

Preparation Methods

The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves the reaction of 5-chloro-2-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c8-4-1-5(12)6(13-2-4)14-3-7(9,10)11/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEGYVQNGWLZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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